Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated nitrile. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the cyano group reduced.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the cyanoethyl group, which may affect its reactivity and applications.
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-(1-Cyanoethyl)-1H-pyrazole-3-carboxylate: Lacks the amino group, which may influence its chemical properties and uses.
Uniqueness
Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the cyanoethyl and amino groups, which provide a combination of reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10N4O2 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N4O2/c1-5(3-9)12-4-6(10)7(11-12)8(13)14-2/h4-5H,10H2,1-2H3 |
InChI Key |
KTXIICDOOSFFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
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